Sodium (R,Z)-12-hydroxyoctadec-9-enoate: Mechanistic Profiling and Pharmaceutical Applications
Sodium (R,Z)-12-hydroxyoctadec-9-enoate: Mechanistic Profiling and Pharmaceutical Applications
Executive Summary
Sodium (R,Z)-12-hydroxyoctadec-9-enoate, commonly known as sodium ricinoleate, is a multifunctional anionic surfactant and active pharmacological excipient derived from castor oil[1][2]. While historically recognized for its soap-forming and emulsifying properties, modern pharmaceutical science leverages its unique molecular architecture—specifically the C12 hydroxyl group and C9 cis-double bond—for advanced drug delivery and targeted physiological modulation[3]. This technical guide provides an in-depth analysis of its physicochemical properties, its role as a prostaglandin EP3 receptor agonist, its mechanism as a mucosal absorption enhancer, and the validated experimental protocols used to quantify its biological activity.
Molecular Architecture and Physicochemical Profile
The functional versatility of sodium ricinoleate stems from its amphiphilic structure. Unlike standard fatty acid salts, the presence of a hydroxyl group at the 12th carbon introduces significant steric hindrance and hydrogen-bonding capacity[3]. This structural anomaly prevents tight crystalline packing, resulting in a surfactant that forms highly stable, thermodynamically favorable micelles at lower concentrations and lathers more efficiently than comparable sodium soaps[4].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | Sodium (9Z,12R)-12-hydroxyoctadec-9-enoate |
| CAS Number | 5323-95-5 |
| Molecular Formula | C18H33NaO3 |
| Molar Mass | 320.45 g/mol |
| Physical State | White to off-white powder or viscous liquid |
| Solubility | Highly soluble in water and alcohols |
| Primary Functions | Anionic surfactant, Absorption enhancer, EP3 Agonist, Bactericide |
Data aggregated from authoritative chemical databases[2][5].
Pharmacological Mechanisms of Action
As a Senior Application Scientist, I emphasize that excipients are rarely "inert." Sodium ricinoleate is a prime example of an excipient that actively modulates physiological pathways to enhance drug delivery and exert direct biological effects.
Prostaglandin EP3 Receptor Activation
The laxative and uterine-contracting properties of castor oil have been known for centuries, but the precise molecular target was only recently elucidated. Upon ingestion, lipases cleave the triglyceride to release ricinoleic acid (the active moiety of sodium ricinoleate)[6]. Ricinoleic acid acts as a highly specific agonist for the prostaglandin EP3 receptor , which is heavily expressed in the longitudinal smooth muscle layers of the intestines and the uterus[6]. Activation of EP3 triggers a G-protein signaling cascade that elevates intracellular calcium, resulting in robust smooth muscle contraction[6].
Mucosal Absorption Enhancement via Nitric Oxide (NO)
In drug formulation, sodium ricinoleate is utilized as a potent absorption enhancer for hydrophilic macromolecules. Its mechanism transcends simple surfactant-mediated membrane fluidization. Exposure of the intestinal mucosa to sodium ricinoleate actively stimulates Nitric Oxide Synthase (NOS), leading to a localized surge in Nitric Oxide (NO) production[7]. This NO acts as a paracrine signaling molecule that alters the conformation of tight junction proteins, thereby increasing paracellular permeability and facilitating the uptake of co-administered therapeutics[7].
Pathway of Sodium Ricinoleate mediating EP3 activation and NO-induced permeability.
Formulation and Industrial Applications
Beyond its pharmacological receptor interactions, the physicochemical properties of sodium ricinoleate make it a highly valuable industrial and pharmaceutical agent:
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Lipid-Based Drug Delivery Systems (LBDDS): It acts as a primary emulsifier, reducing interfacial tension to stabilize oil-in-water emulsions and microemulsions, ensuring uniform dispersion of poorly water-soluble APIs[2][3].
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Antimicrobial & Dental Formulations: It possesses inherent bactericidal properties[4]. Historically, it was the active ingredient ("SR") in Gibbs SR toothpaste, famously the first product ever advertised on British television in 1955[4].
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Cosmetics: It is widely used in personal care products as a gentle cleansing agent, viscosity modifier, and skin-conditioning surfactant[1][2].
Experimental Methodologies: Ex Vivo NO Quantification
When designing an ex vivo assay to quantify NO production induced by sodium ricinoleate, the primary challenge is the transient half-life of nitric oxide. To capture this, we do not measure NO directly; instead, we quantify downstream stable metabolites (like citrulline via HPLC) or utilize spectrophotometric shifts (e.g., oxyhemoglobin to methemoglobin oxidation)[7].
Furthermore, any robust protocol must be a self-validating system . To prove causality—that the NO spike is genuinely mediated by sodium ricinoleate-induced NOS activation and not a mechanical artifact—we introduce L-NAME (Nω-Nitro-L-arginine methyl ester), a competitive NOS inhibitor, into a parallel control arm[7].
Protocol: Ex Vivo Assessment of Intestinal NO Production
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Tissue Preparation: Excise full-thickness segments of the ileum or colon from the animal model. Cut the tissue into 2–3 mm pieces (approx. 300 mg total weight)[7]. Causality: Mincing the tissue maximizes the surface area exposed to the surfactant while maintaining the structural integrity of the mucosal layers.
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Incubation: Suspend the tissue in 4 mL of phosphate-buffered saline (pH 7.0). Introduce sodium ricinoleate at a concentration of 10−3 to 10−5 M. Incubate for 15 minutes at 37°C[7].
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Self-Validation Control: In a parallel sample, pre-incubate the tissue with L-NAME (6.25–25 mg/kg equivalent) before adding sodium ricinoleate. A successful assay will show NO enhancement in the primary sample and complete reversal/inhibition in the L-NAME sample[7].
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Homogenization: Immediately transfer the incubate to an ice bath. Homogenize for 30 seconds using an Ultra-Turrax homogenizer, then centrifuge at 10,000 × g for 10 minutes at 4°C[7]. Causality: Strict temperature control (4°C) halts enzymatic degradation and preserves the labile NO metabolites for accurate downstream quantification.
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Spectrophotometric Assay: Incubate 0.2 mL aliquots of the supernatant in 50 mM Tris-HCl (pH 7.4) with an HbO2 solution (0.05 mM per heme). Measure the oxidation of oxyhemoglobin to methemoglobin using a double-beam spectrophotometer[7].
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Data Analysis: Express results as NO production in nmoles/mg of protein[7].
Ex vivo experimental workflow for quantifying NO production with L-NAME validation.
Safety, Toxicity, and Regulatory Considerations
Sodium ricinoleate is generally recognized as safe for its intended uses in cosmetics and pharmaceuticals. The Cosmetic Ingredient Review (CIR) Expert Panel has evaluated ricinoleates and concluded they are safe as cosmetic ingredients in current practices of use[8]. Furthermore, sodium ricinoleate is highly biodegradable, offering an excellent environmental profile[2]. However, as with many potent anionic surfactants, high concentrations can strip epidermal lipids, acting as an irritant to human skin and mucous membranes, which necessitates careful dose-titration in topical and mucosal formulations[4].
References
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Wikipedia - Sodium ricinoleate URL:[Link]
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Silver Fern Chemical - Sodium Ricinoleate Supplier | 5323-95-5 URL:[Link]
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Haz-Map - Sodium ricinoleate - Hazardous Agents URL: [Link]
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Taylor & Francis Online - RICINOLEIC ACID, THE ACTIVE INGREDIENT OF CASTOR OIL, INCREASES NITRIC OXIDE SYNTHASE ACTIVITY IN RAT INTESTINE URL:[Link]
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Cosmetic Ingredient Review (CIR) - Safety Assessment of Ricinus Communis (Castor) Seed Oil and Ricinoleates as Used in Cosmetics URL: [Link]
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PubMed Central (PMC) - Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors URL:[Link]
Sources
- 1. Sodium Ricinoleate Supplier | 5323-95-5 | Your Reliable Distributor Silver Fern [silverfernchemical.com]
- 2. CAS 5323-95-5: Sodium ricinoleate | CymitQuimica [cymitquimica.com]
- 3. leapchem.com [leapchem.com]
- 4. Sodium ricinoleate - Wikipedia [en.wikipedia.org]
- 5. Sodium ricinoleate - Hazardous Agents | Haz-Map [haz-map.com]
- 6. Castor oil induces laxation and uterus contraction via ricinoleic acid activating prostaglandin EP3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. cir-safety.org [cir-safety.org]
